(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone
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Overview
Description
The compound (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone
is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a piperidine ring, and a benzothiazole ring .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a pyrazole derivative with a benzothiazole derivative . For example, a compound with a similar structure was synthesized by reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get a benzimidazole derivative, which was then reacted with thiosemicarbazide to yield the final product .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . The piperidine ring is a cyclic secondary amine .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the heterocyclic rings and the functional groups attached to them. The pyrazole ring, for example, is known to participate in a variety of chemical reactions .Scientific Research Applications
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Catalysis and Biomedical Chemistry
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Anticancer Potential
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1,2,4-Triazole Synthesis
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Antileishmanial Activity
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Metal Activation of C-H Bonds
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Polymorphism Studies
Future Directions
properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c22-17(16-19-14-4-1-2-5-15(14)23-16)20-10-6-13(7-11-20)12-21-9-3-8-18-21/h1-5,8-9,13H,6-7,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDAWEKOQFQWIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CC=N2)C(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(benzo[d]thiazol-2-yl)methanone |
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